molecular formula C15H9BrClN3OS B2988119 3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-66-6

3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2988119
CAS No.: 392241-66-6
M. Wt: 394.67
InChI Key: ZKJGMWXEJGLFDY-UHFFFAOYSA-N
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Description

3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound characterized by its bromo and chloro substituents on the benzamide and thiadiazole rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

  • Bromination: The starting material, 3-bromobenzamide, undergoes bromination to introduce the bromo group at the desired position.

  • Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting the brominated benzamide with thiosemicarbazide under acidic conditions.

  • Chlorination: The chloro group is introduced to the phenyl ring through a chlorination reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reagent concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: The bromo and chloro groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the bromo and chloro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Bromo and chloro derivatives with oxo groups.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents at the bromo and chloro positions.

Scientific Research Applications

3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.

  • Pathways Involved: Modulates signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzamide derivatives, thiadiazole derivatives, and compounds with bromo and chloro substituents.

  • Uniqueness: Its specific combination of bromo and chloro substituents on distinct rings contributes to its unique chemical and biological properties.

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Properties

IUPAC Name

3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3OS/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJGMWXEJGLFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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